BenchChemオンラインストアへようこそ!

4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Lipophilicity Drug-likeness Permeability

A structurally distinct probe for SAR expansion, bearing a 4-MeO/4-NO2 substitution pattern absent from characterized ZAC antagonist series. Its regioisomeric opposite (CAS 325778-74-3) is commercially available, enabling paired screening to evaluate pharmacophore spatial presentation on target engagement. With predicted logP 4.55 and PSA 74.03 Ų, it occupies CNS-permissive chemical space, ideal for CNS drug discovery programs. This compound is a strategic addition for assessing off-target liability and selectivity in thiazolyl-benzamide chemotypes.

Molecular Formula C17H13N3O4S
Molecular Weight 355.37
CAS No. 312923-69-6
Cat. No. B2941120
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide
CAS312923-69-6
Molecular FormulaC17H13N3O4S
Molecular Weight355.37
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-]
InChIInChI=1S/C17H13N3O4S/c1-24-14-8-4-12(5-9-14)16(21)19-17-18-15(10-25-17)11-2-6-13(7-3-11)20(22)23/h2-10H,1H3,(H,18,19,21)
InChIKeyVUKAKMDBAWLQLW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 312923-69-6): Core Structural and Physicochemical Profile for Procurement Decision-Making


4-Methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide (CAS 312923-69-6) is a synthetic small molecule belonging to the N-(thiazol-2-yl)-benzamide class, characterized by a central 1,3-thiazole ring substituted at position 4 with a 4-nitrophenyl group and at position 2 with a 4-methoxybenzamide moiety . With a molecular formula of C₁₇H₁₃N₃O₄S and a molecular weight of 355.37 g/mol, this compound is offered as an achiral screening compound with a predicted logP of 4.55, indicating high lipophilicity, and a polar surface area (PSA) of 74.03 Ų . The compound is commercially available in small quantities (e.g., 5 mg) from specialist screening compound vendors .

Why N-(Thiazol-2-yl)-benzamide Analogs Cannot Be Casually Substituted for 4-Methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide


Within the N-(thiazol-2-yl)-benzamide family, the specific positioning and electronic character of substituents on both the benzamide ring and the thiazole-attached phenyl ring critically modulate molecular properties that govern biological target engagement. The target compound bears a para-methoxy group on the benzamide ring and a para-nitro group on the phenyl ring attached to the thiazole C4 position . Reversing this substitution pattern—as in the positional isomer N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide (CAS 325778-74-3)—yields a different molecule with distinct hydrogen-bonding and steric presentation at the thiazole core, despite identical molecular formula . Similarly, replacing the 4-methoxy group with a 4-chloro (CAS 5536-67-4) or 4-bromo substituent alters lipophilicity, metabolic stability, and potential off-target profiles, meaning that generic substitution without evidence of functional equivalence risks invalidating experimental outcomes [1].

Quantitative Differentiation Evidence for 4-Methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide Relative to Its Closest Analogs


Physicochemical Differentiation: Predicted logP Comparison Between 4-Methoxy and 4-Chloro Analogs

The target compound's predicted logP of 4.55 indicates high lipophilicity, which influences passive membrane permeability and potential CNS penetration. Although a direct experimental head-to-head comparison is not available, the 4-chloro analog (CAS 5536-67-4) is expected to exhibit a different logP due to the replacement of the electron-donating methoxy group (-OCH₃; Hammett σₚ = -0.27) with a weakly electron-withdrawing chloro substituent (-Cl; σₚ = +0.23). This electronic difference modifies the compound's overall polarity and hydrogen-bonding capacity, as the target has 8 H-bond acceptors versus 7 for the chloro analog and 1 H-bond donor in both .

Lipophilicity Drug-likeness Permeability

Regioisomeric Differentiation: Positional Isomer Comparison with N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide

The target compound and its positional isomer (CAS 325778-74-3) share the same molecular formula (C₁₇H₁₃N₃O₄S) and molecular weight (355.37 g/mol) but differ fundamentally in the spatial arrangement of the nitro and methoxy groups. In the target, the 4-nitro group is attached to the phenyl ring at the thiazole C4 position, while the 4-methoxy group is on the benzamide carbonyl side. In the isomer, these groups are swapped . This regioisomeric inversion alters the electronic distribution across the molecule and the presentation of the nitro group—a strong electron-withdrawing moiety (σₚ = +0.78)—to biological targets. No published head-to-head biological comparison exists .

Regioisomerism Target recognition SAR

Predicted Aqueous Solubility: logSw as a Differentiator for In Vitro Assay Compatibility

The target compound has a predicted logSw (intrinsic aqueous solubility) of -4.38, corresponding to an extremely low aqueous solubility characteristic of highly lipophilic, neutral small molecules . This property dictates the need for DMSO stock solutions and careful control of final solvent concentration in biological assays. While analogous predicted solubility values for the 4-chloro or 4-bromo analogs are not reported in a comparable format, the presence of the methoxy group's oxygen lone pair provides an additional H-bond acceptor that can, in principle, offer marginally better aqueous solvation compared to the purely hydrophobic chloro or bromo substituents.

Solubility Assay compatibility DMSO stock

ZAC Antagonist Class Evidence: Differential Selectivity Potential Inferred from N-(Thiazol-2-yl)-benzamide SAR

A 2021 study by Madjroh et al. established the N-(thiazol-2-yl)-benzamide chemotype as the first class of selective antagonists of the Zinc-Activated Channel (ZAC), with lead compounds exhibiting IC₅₀ values in the 1–3 μM range [1]. The study characterized 61 analogs and identified key structural determinants for ZAC activity, noting that substituent identity and position on both the thiazole and benzamide rings profoundly affected antagonist potency and selectivity over related Cys-loop receptors (5-HT₃A, α3β4 nACh, α1β2γ2S GABAᴀ, α1 glycine) [1]. The target compound was not among the tested analogs; however, its unique combination of a 4-methoxybenzamide and a 4-nitrophenyl-thiazole distinguishes it from all reported active compounds, including the reference antagonist TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide) [1].

Zinc-Activated Channel ZAC antagonist Cys-loop receptor

Procurement-Relevant Application Scenarios for 4-Methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide


Structure-Activity Relationship (SAR) Expansion of N-(Thiazol-2-yl)-benzamide ZAC Antagonists

This compound can serve as a structurally distinct probe for expanding the SAR landscape of ZAC antagonists. Its 4-methoxy/4-nitro substitution pattern is absent from the 61 analogs characterized by Madjroh et al. (2021), providing an opportunity to assess the tolerability of electron-donating groups on the benzamide ring in combination with a strong electron-withdrawing nitro group on the thiazole phenyl ring, using the established two-electrode voltage clamp assay in Xenopus oocytes [1].

Regioisomeric Selectivity Profiling in Target-Based Screening

Owing to the existence of its commercially available positional isomer (CAS 325778-74-3), the target compound is well-suited for paired regioisomer screening campaigns. Running both compounds in parallel against a target panel can reveal how spatial presentation of the nitro and methoxy pharmacophores affects target engagement, selectivity, and off-target liability—an approach supported by the rigorous analytical distinction between the two isomers [1].

Physicochemical Property Benchmarking for CNS-Penetrant Chemical Space Exploration

With a predicted logP of 4.55 and PSA of 74.03 Ų, the compound occupies a physicochemical space consistent with potential CNS permeability (logP > 3, PSA < 90 Ų). It can be used as a reference compound in CNS drug discovery programs that explore the N-(thiazol-2-yl)-benzamide chemotype, particularly where the methoxy group's electronic and metabolic effects are of interest relative to halogenated analogs [1].

Quote Request

Request a Quote for 4-methoxy-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.